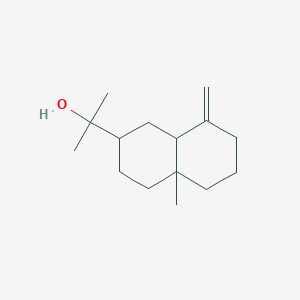

beta-Eudesmol

概要

説明

準備方法

合成経路と反応条件: ベータ-ユデスモールは、約8%のベータ-ユデスモールを含む市販のアミリス・バルサミフェラ油から合成することができます . 単離には、全油の真空蒸留と、AgNO3を充填したシリカゲル固定相を用いた中圧液体クロマトグラフィーという2段階の手順が含まれます .

工業的生産方法: アトラクチロデス・チネンシスの不定根培養によって、ベータ-ユデスモールのin vitro生産を達成することができます . 根は、ナフタレン酢酸とショ糖を含むMurashige and Skoog固体培地で誘導され、その後、インドール-3-酪酸、ナフタレン酢酸、ショ糖を添加した液体培地中で懸濁培養されます .

化学反応解析

反応の種類: ベータ-ユデスモールは、酸化、還元、置換など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: ベータ-ユデスモールは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: パラジウム触媒の存在下で水素ガスを使用することで還元を達成できます。

置換: 置換反応は、酸性または塩基性条件下でハロゲンやその他の求電子剤と起こります。

主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元されたアルコール、置換されたセスキテルペノイドが含まれます .

科学研究の応用

ベータ-ユデスモールは、幅広い科学研究の応用があります。

化学反応の分析

Types of Reactions: Beta-eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens or other electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids .

科学的研究の応用

Anti-Tumor Activity

Beta-eudesmol exhibits notable anti-tumor properties through various mechanisms:

- Inhibition of Cell Migration and Invasion : Studies have demonstrated that this compound significantly inhibits the migration and invasion of cholangiocarcinoma cells (HuCCT1). Concentration-dependent assays showed that at doses of 78.5 µM, 157 µM, and 240 µM, this compound reduced cell migration by 59.4%, 29.7%, and 13.26%, respectively. Additionally, it decreased cell invasion to 62.98%, 41.09%, and 29.52% at the same concentrations .

- Modulation of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to down-regulate EMT markers such as vimentin and snail-1 while enhancing E-cadherin expression, indicating its potential to inhibit cancer metastasis .

- In Vivo Studies : In xenografted mouse models, high doses of this compound (100 mg/kg) significantly inhibited tumor size and lung metastasis .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in enhancing neural function:

- Neurite Outgrowth : Research indicates that this compound stimulates neurite outgrowth in rat pheochromocytoma cells by activating mitogen-activated protein kinases, suggesting its potential as a lead compound for promoting neural differentiation .

- Stress Response Modulation : A clinical study indicated that this compound reduced sympathetic nerve activity markers during mental stress tests in humans, potentially mitigating stress-related responses .

Appetite Stimulation

This compound has been linked to appetite stimulation:

- Increased Food Intake : Animal studies have shown that oral administration of this compound leads to significant increases in food intake and elevated plasma ghrelin levels, suggesting its role as an appetite stimulant .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its therapeutic application:

- Absorption and Metabolism : Following oral administration, this compound has a half-life of approximately 315 minutes, with peak plasma concentrations reached at about 120 minutes post-administration .

Potential Therapeutic Uses

Based on its diverse pharmacological activities, this compound holds promise for various therapeutic applications:

Case Studies

Several studies have documented the effects of this compound across different contexts:

- Cholangiocarcinoma Study : A detailed analysis showed that this compound effectively inhibited HuCCT1 cell migration and invasion through modulation of EMT-related gene expression .

- Mental Stress Study : In a placebo-controlled trial involving healthy volunteers, ingestion of this compound-containing water resulted in significantly lower sympathetic nerve activity markers compared to the placebo group during stress tests .

- Xenograft Model Study : High-dose administration in a xenograft model demonstrated significant reductions in tumor growth and metastasis, supporting its potential as an anti-cancer agent .

作用機序

ベータ-ユデスモールは、さまざまな分子標的と経路を通じて効果を発揮します。

抗炎症: NF-κBシグナル伝達経路を阻害し、インターロイキン1ベータや腫瘍壊死因子アルファなどの炎症性サイトカインの発現を抑制します.

抗がん: 新血管形成と腫瘍細胞増殖を阻害することで、腫瘍の増殖を抑制します.

神経保護: ニコチン性アセチルコリン受容体チャネルをブロックし、神経誘発性収縮張力と細胞内カルシウム濃度を低下させます.

類似化合物の比較

類似化合物:

アトラクチロン: アトラクチロデス・チネンシスに含まれる別のセスキテルペノイドで、同様の抗がん作用と抗炎症作用があります.

アルファ-ユデスモール: ベータ-ユデスモールの構造異性体で、同等の生物活性があります.

ガンマ-ユデスモール: 異なる薬理作用を持つ別の異性体.

独自性: ベータ-ユデスモールは、特定の分子構造のために、さまざまな生物学的標的や経路と相互作用することができます。これは、科学研究や産業における応用において、汎用性の高い化合物となっています .

類似化合物との比較

Atractylon: Another sesquiterpenoid found in Atractylodes chinensis with similar anti-cancer and anti-inflammatory properties.

Alpha-eudesmol: A structural isomer of beta-eudesmol with comparable biological activities.

Gamma-eudesmol: Another isomer with distinct pharmacological effects.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a variety of biological targets and pathways, making it a versatile compound in scientific research and industrial applications .

生物活性

Beta-eudesmol, a bioactive sesquiterpene primarily derived from the rhizomes of Atractylodes lancea, has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its anti-tumor, neuroprotective, and appetite-stimulating effects, supported by various studies and research findings.

This compound is classified as an oxygenated sesquiterpene with a molecular formula of C15H26O. It exhibits a complex structure that contributes to its wide range of biological activities. The compound is notable for its role in traditional herbal medicine, particularly in East Asia.

Anti-Tumor Activity

Research indicates that this compound possesses significant anti-tumor properties. A study demonstrated its ability to inhibit angiogenesis, which is crucial for tumor growth. This effect is mediated through the suppression of CREB (cAMP response element-binding protein) activation in growth factor signaling pathways, leading to reduced tumor proliferation and migration .

Table 1: Summary of Anti-Tumor Effects

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| A549 | Inhibition of angiogenesis | Reduced tumor growth | |

| HT29 | Suppression of CREB activation | Decreased cell migration |

Neuroprotective Effects

This compound has shown promise in enhancing neural function and promoting neurite outgrowth. In vitro studies using rat pheochromocytoma cells indicated that this compound activates mitogen-activated protein kinases (MAPKs), which are essential for neuronal differentiation and survival . This suggests potential applications in neurodegenerative diseases.

Effects on Mental Stress

A recent clinical trial investigated the effects of this compound on mental stress responses. Participants who ingested this compound showed significantly lower levels of saliva 3-methoxy-4-hydroxyphenylglycol (MHPG), a marker for sympathetic nerve activity, compared to the placebo group during a Trier Social Stress Test (TSST). This suggests that this compound may modulate stress responses and autonomic nervous system activity .

Table 2: Clinical Trial Results on Mental Stress

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Saliva MHPG Levels | Significantly lower | Higher |

| Saliva Cortisol Levels | No significant difference | No significant difference |

Appetite-Stimulating Effects

In animal studies, this compound has been shown to stimulate appetite by increasing food intake and elevating plasma ghrelin levels in rats. This effect was attributed to enhanced gastric vagal nerve activity (GVNA), indicating its potential as a therapeutic agent for appetite regulation .

特性

CAS番号 |

473-15-4 |

|---|---|

分子式 |

C15H28O |

分子量 |

224.38 g/mol |

IUPAC名 |

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol |

InChI |

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1 |

InChIキー |

YJHVMPKSUPGGPZ-GUIRCDHDSA-N |

SMILES |

CC12CCCC(=C)C1CC(CC2)C(C)(C)O |

異性体SMILES |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |

正規SMILES |

CC1CCCC2(C1CC(CC2)C(C)(C)O)C |

Key on ui other cas no. |

473-15-4 |

ピクトグラム |

Irritant |

同義語 |

(2R,4aR,8aS)-Decahydro-α,α,4a-trimethyl-8-methylene-2-naphthalenemethanol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Beta-eudesmol potentiates the neuromuscular blocking effects of depolarizing muscle relaxants like succinylcholine. This potentiation is more pronounced in diabetic mice models. [, ] Research suggests that this compound might achieve this by modifying the sensitivity of nicotinic acetylcholine receptors at the neuromuscular junction, particularly through desensitization. [, ] This effect seems to be related to its ability to block the receptor channels. [, ]

A: this compound has been shown to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. [] This process is accompanied by an increase in intracellular calcium levels, likely mediated by phosphoinositide-specific phospholipase C (PI-PLC) activation and subsequent inositol phosphate accumulation. [] this compound also activates mitogen-activated protein kinases (MAPKs), which play a crucial role in neurite extension. []

A: this compound demonstrates anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of endothelial cells. [] This effect is linked to its ability to block the phosphorylation of extracellular signal-regulated kinases (ERK1/2) induced by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). []

A: this compound inhibits the activity of Na+,K+-ATPase by interacting with the enzyme in its Na.E1 form. [] It specifically inhibits the reaction step Na.E1 → Na.E1-P, essentially preventing the enzyme from transitioning to its phosphorylated state. [] this compound also affects K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, suggesting it might interfere with the conformational changes required for K+ binding to the enzyme. []

ANone: this compound has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and mass spectrometry (MS), has been used to characterize this compound. [, , ] These techniques provide detailed information about its structure and confirm its identity.

ANone: The provided research papers do not focus on the catalytic properties of this compound. Therefore, we cannot answer questions related to this aspect.

A: Yes, molecular docking studies have investigated this compound's potential as a SARS-CoV-2 inhibitor. [] These studies simulate the binding of this compound to the active site of the main protease enzyme (PDB code: 6LU7) of the virus. [] Although Crocin and Digitoxin showed better binding affinity, Molecular Dynamics simulations suggested Digitoxin as a potentially more effective antiviral treatment than this compound. []

A: Studies using synthesized this compound derivatives highlight the importance of the cyclohexylidene ring and the distance between the exo-methylene and the hydroxy group for its activity. [] Compounds with a cyclohexylidene ring but lacking the exo-methylene or possessing a different spatial arrangement between the exo-methylene and the hydroxy group exhibited reduced or abolished potentiating effects on succinylcholine-induced neuromuscular blockade. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。